molecular formula C8H15BrO2 B1272828 2-(3-Bromopropoxy)tetrahydro-2H-pyran CAS No. 33821-94-2

2-(3-Bromopropoxy)tetrahydro-2H-pyran

Cat. No.: B1272828
CAS No.: 33821-94-2
M. Wt: 223.11 g/mol
InChI Key: HJNHUFQGDJLQRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-1-propanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of stabilizers such as potassium carbonate is common to maintain the stability of the compound during storage .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed:

    Alcohols: Formed through substitution reactions.

    Alkenes: Formed through elimination reactions.

    Hydrolyzed Products: Formed through hydrolysis.

Scientific Research Applications

2-(3-Bromopropoxy)tetrahydro-2H-pyran is widely used in scientific research, particularly in organic synthesis studies. Its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)tetrahydro-2H-pyran involves its reactivity as a bifunctional building block. The compound can undergo various chemical transformations, such as substitution and elimination, to form different products. These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group, and the tetrahydropyran ring, which provides stability to the intermediate species .

Comparison with Similar Compounds

  • 2-(Bromomethyl)tetrahydro-2H-pyran
  • 3-Bromo-1-propanol
  • 2-Bromoethanol

Comparison: 2-(3-Bromopropoxy)tetrahydro-2H-pyran is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in organic synthesis due to the presence of both the bromine atom and the tetrahydropyran ring .

Properties

IUPAC Name

2-(3-bromopropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHUFQGDJLQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380745
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-94-2
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bomopropoxy)oxane
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Synthesis routes and methods I

Procedure details

0.58 ml of 3-bromo-1-propanol was dissolved in 6 ml of dry dichloromethane, and 1.22 ml of dihydropyran and 10 mg of dry p-toluenesulfonic acid were added thereto. The mixture was stirred at room temperature overnight, and the mixture was partitioned with 30 ml of chloroform and 15 ml of a 4% sodium hydrogencarbonate aqueous solution. The organic solvent layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was separated by silica gel column chromatography (10 g of Kieselgel 60) by using chloroform. Then, the fraction containing the product was purified by silica gel column chromatography (10 g of Kieselgel 60) by using a mixture of n-hexane/ethyl acetate (20/1). The fractions containing the product were put together, and the solvent was distilled off under reduced pressure to obtain 1.44 g of 3-bromo-1-(2-tetrahydropyranyloxy)propane as a colorless oily substance.
Quantity
0.58 mL
Type
reactant
Reaction Step One
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6 mL
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solvent
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1.22 mL
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reactant
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Quantity
10 mg
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromopropan-1-ol (1.25 g, 9.0 mmol) and 3,4-dihydro-2H-pyran (2.04 ml, 22.5 mmol) in dichloromethane (50 ml) at 0° C. was added p-toluenesulfonic acid monohydrate (85 mg, 0.45 mmol). The reaction mixture was stirred at 0° C. for 15 min then warmed to room temperature and stirred for 2 h. The reaction was diluted with EtOAc and washed with water, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford 2-(3-bromopropoxy)-tetrahydro-2H-pyran as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
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reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 4.61 g. 3-bromopropanol in 150 ml. methylene chloride at 0° C. was treated with 5.1 ml. dihydropropyran followed by 55 mg. p-toluenesulphonic acid and then warmed to room temperature. After one hour, phosphate buffer (pH: 7.5) was added to the mixture. The organic layer was washed with brine, dried (Na2SO4) and evaporated. The yellow oil obtained was purified by chromatography on triethylamine-treated silica gel using a gradient solvent system (pure hexane--50% v/v ethyl ether/hexane) as eluent to give 2-(3-bromopropoxy)tetrahydro-2H-pyran in 69% yield as an oil, having a satisfactory NMR spectrum.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of 3-bromo-1-propanol (10 mmole) in dichloromethane (20 ml) containing pyridinium p-toluene sulfonate (150 mg) is stirred with dihydropyran (15 mmole) for 20 hours at ambient temperature. The solution is then washed with water, dried (MgSO4 anhydrous), evaporated and is chromatographed on silica gel to afford the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in the synthesis of regioselectively functionalized glucose derivatives?

A1: In this study, this compound (BPTHP) acts as a reagent to introduce a protected 3-hydroxypropyl group onto specific hydroxyl groups of glucose derivatives []. This is a crucial step in synthesizing molecules with defined patterns of hydroxyl groups, which are important for biological recognition and activity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group on the glucose derivative attacks the carbon attached to the bromine in BPTHP, displacing the bromine atom. The tetrahydropyranyl (THP) group in BPTHP acts as a protecting group for the terminal hydroxyl, preventing unwanted side reactions. The THP group can be easily removed later using mild acidic conditions.

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